3-Bromo-5-((4-methoxybenzyl)oxy)benzaldehyde
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Overview
Description
3-Bromo-5-((4-methoxybenzyl)oxy)benzaldehyde: is an organic compound with the molecular formula C15H13BrO3 and a molecular weight of 321.17 g/mol . This compound is characterized by the presence of a bromine atom, a methoxybenzyl group, and an aldehyde functional group attached to a benzene ring. It is commonly used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-5-((4-methoxybenzyl)oxy)benzaldehyde typically involves the following steps:
Bromination: The starting material, 3-hydroxybenzaldehyde, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. This step introduces the bromine atom at the 3-position of the benzene ring.
Methoxybenzylation: The brominated intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a solvent like acetone.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-Bromo-5-((4-methoxybenzyl)oxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can also be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) in ethanol or an alkyl halide in the presence of a base.
Major Products:
Oxidation: 3-Bromo-5-((4-methoxybenzyl)oxy)benzoic acid.
Reduction: 3-Bromo-5-((4-methoxybenzyl)oxy)benzyl alcohol.
Substitution: 3-Amino-5-((4-methoxybenzyl)oxy)benzaldehyde or 3-Alkyl-5-((4-methoxybenzyl)oxy)benzaldehyde.
Scientific Research Applications
Chemistry:
3-Bromo-5-((4-methoxybenzyl)oxy)benzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology:
In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine:
Its unique structure allows for the exploration of new pharmacophores .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Bromo-5-((4-methoxybenzyl)oxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and methoxybenzyl group can interact with the active sites of enzymes, altering their activity and leading to therapeutic effects .
Molecular Targets and Pathways:
Enzymes: The compound may target enzymes involved in metabolic pathways, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
3-Bromo-5-methoxy-4-(pentyloxy)benzaldehyde: This compound has a similar structure but with a pentyloxy group instead of a methoxybenzyl group.
4-Methoxybenzyl chloride: This compound is used as a reagent in the synthesis of 3-Bromo-5-((4-methoxybenzyl)oxy)benzaldehyde.
Uniqueness:
This compound is unique due to the presence of both a bromine atom and a methoxybenzyl group on the benzene ring.
Properties
IUPAC Name |
3-bromo-5-[(4-methoxyphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-4-2-11(3-5-14)10-19-15-7-12(9-17)6-13(16)8-15/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYRKCBGFURBSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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